tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8(6-12)4-7-5-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNRVIGHEROTFW-XHNCKOQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2C1C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@@H]2[C@H]1C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Stereoselectivity |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, DMAP, pyridine | 82% | N/A |
| Simmons-Smith Reaction | Diethylzinc, CH2I2, CH2Cl2, 19.5 h | 30% | 72% de |
| Benzyl Deprotection | NH3 (aq), MeOH, 75°C, 12 h | 74% | Retention |
Industrial-Scale Considerations
For commercial production, solvent selection and catalyst recycling are prioritized. Methanol and dichloromethane are preferred for their low cost and ease of removal. Patent WO2005026122A1 highlights a scalable procedure using aqueous ammonia in acetonitrile, reducing hazardous waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further synthetic applications .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it suitable for the development of new therapeutic agents.
Case Study:
Research has indicated that derivatives of azabicyclic compounds can exhibit significant activity against various targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, modifications to the aminomethyl group have been linked to improved binding affinities for certain receptors .
Organic Synthesis
tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate serves as a valuable building block in organic synthesis due to its ability to undergo various reactions such as:
- Nucleophilic substitutions
- Coupling reactions
These reactions facilitate the construction of more complex molecular architectures that are essential in drug design and materials science.
Development of Biologically Active Compounds
The compound's bicyclic structure is particularly advantageous in the design of biologically active molecules. Its ability to mimic natural products can lead to the discovery of novel compounds with unique pharmacological profiles.
Example:
Studies have shown that bicyclic amines can mimic neurotransmitters, potentially leading to new treatments for neurological disorders .
Mechanism of Action
The mechanism of action of tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding pockets with high affinity, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the specific modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Carbamoyl vs. Aminomethyl Derivatives
- Application: Used as a reference impurity in pharmaceutical quality control, particularly for blood glucose regulators .
Hydroxymethyl Derivatives
- tert-Butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 958457-61-9) Molecular Formula: C₁₁H₁₉NO₃ Molecular Weight: 213.27 g/mol Key Difference: Substitutes aminomethyl with hydroxymethyl (-CH₂OH), enhancing hydrophilicity.
Stereochemical Variants
Stereoisomers with Aminomethyl Groups
- Application: Similar building block; used in peptide mimetics and drug discovery .
Racemic Mixtures
- rel-tert-Butyl (1R,5S,6r)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 2414581-18-1) Molecular Formula: C₁₁H₂₀N₂O₂ Molecular Weight: 212.29 g/mol Key Difference: Racemic form (rel configuration) reduces stereochemical specificity.
Bicyclic Framework Variations
Azabicyclo[2.2.1]heptane Derivatives
- tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate Molecular Formula: C₁₁H₁₅NO₃ Molecular Weight: 209.24 g/mol Key Difference: Larger bicyclo[2.2.1]heptane ring with a ketone group. Synthesis: Uses LiAlH₄ reduction and di-tert-butyldicarbonate coupling .
Azabicyclo[3.2.0]heptane Derivatives
- rac-tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 233.28 g/mol Key Difference: Expanded bicyclo[3.2.0] framework with a formyl group. Application: Intermediate in alkaloid synthesis .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : Compounds with [3.1.0] cores (e.g., target compound) are synthesized via carbodiimide-mediated coupling or LiAlH₄ reduction, while [2.2.1] derivatives require longer reaction times .
- Biological Relevance: The aminomethyl group in the target compound enhances interaction with amine-binding pockets in enzymes, as observed in cardiac troponin activators .
- Stereochemical Impact : Enantiopure analogs (e.g., 1R,3S,5R) show higher potency in biological assays compared to racemic mixtures .
Biological Activity
tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate, also known by its CAS number 1386459-70-6, is a compound that belongs to the class of azabicyclic derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its interaction with specific receptors in the central nervous system. Research indicates that it may act as a mu-opioid receptor antagonist, which can influence pain perception and potentially serve as a therapeutic agent in managing pain-related conditions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies:
1. Mu-Opioid Receptor Antagonism
- The compound has shown significant antagonistic effects on mu-opioid receptors, which are critical in pain modulation.
- Studies have demonstrated that it can effectively block the analgesic effects of opioid agonists, suggesting its potential use in opioid addiction treatment and pain management strategies.
2. Neuroprotective Effects
- Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially aiding in the prevention of neurodegenerative diseases.
- Its ability to modulate neurotransmitter release could contribute to its protective effects against neuronal damage.
3. Antidepressant Potential
- Some research indicates that the compound may have antidepressant-like effects in animal models.
- This activity could be linked to its influence on serotonin and norepinephrine levels in the brain.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate?
- Methodology : Synthesis optimization involves adjusting reaction parameters such as temperature (typically 0–25°C for sensitive intermediates), solvent choice (e.g., dichloromethane or THF for solubility), and catalyst selection (e.g., palladium-based catalysts for coupling reactions). Multi-step protocols often include protection/deprotection strategies for the aminomethyl group. Continuous flow reactors may enhance scalability and reduce side reactions .
- Critical Analysis : Monitor intermediates via TLC or HPLC to ensure regioselectivity and minimize epimerization. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves yield (>70%) and purity (>97%) .
Q. What analytical techniques are essential for characterizing this compound’s purity and stereochemical integrity?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR confirms structural assignments, with characteristic peaks for the tert-butyl group (δ ~1.4 ppm) and bicyclic framework (δ 2.5–4.0 ppm).
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to verify stereochemical purity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (212.29 g/mol) and fragmentation patterns .
Q. How should the compound be stored to maintain stability during research use?
- Methodology : Store at –20°C under inert gas (argon or nitrogen) to prevent degradation of the aminomethyl group. Use amber vials to avoid photolytic cleavage of the carbamate. Stability studies suggest a shelf life of >12 months when stored properly .
Advanced Research Questions
Q. What role does stereochemistry play in modulating biological activity or reactivity in downstream syntheses?
- Methodology : Compare the (1R,3S,5R) isomer with other stereoisomers (e.g., 1R,3R,5R or 1S,3S,5R) in receptor-binding assays or catalytic reactions. For example, the (1R,3S,5R) configuration may enhance affinity for neurological targets (e.g., σ receptors) due to spatial alignment of the aminomethyl group. Computational docking (e.g., AutoDock Vina) can predict binding poses .
- Data Contradiction : Some studies report minimal stereochemical impact on non-enantioselective reactions, while others highlight >10-fold differences in biological activity .
Q. How can researchers investigate reaction mechanisms involving this compound’s bicyclic framework?
- Methodology :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in ring-opening reactions.
- DFT Calculations : Model transition states (e.g., Gaussian 16) to predict regioselectivity in nucleophilic attacks at the azabicyclo core .
- Case Study : Ring-opening with Grignard reagents proceeds via N–CO2tBu cleavage, confirmed by trapping intermediates with electrophiles .
Q. What computational tools are effective for predicting physicochemical properties or metabolic pathways?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~1.5), solubility (moderate), and CYP450 metabolism.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess blood-brain barrier permeability .
Q. How can contradictory data on synthetic yields or biological activity be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
